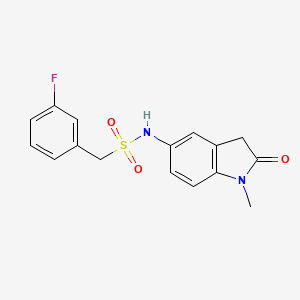

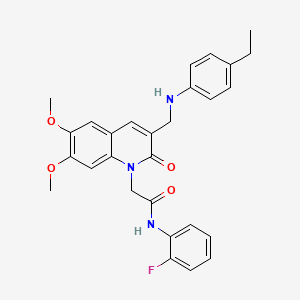

1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, commonly known as FIIN-1, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFRs is associated with several diseases, including cancer, skeletal disorders, and developmental abnormalities. FIIN-1 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

Applications De Recherche Scientifique

Vinyl Fluorides Synthesis

A study outlines a novel route to vinyl fluorides, utilizing the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate for the Horner-Wittig reaction with aldehydes and ketones. This method provides a facile two-step approach to access vinyl fluorides, where the fluorine source can be KF or DAST (J. Mccarthy et al., 1990).

Enantioselective Allylic Alkylation

Another research demonstrates the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds serve as precursors to monofluoro-methylated ibuprofen, showcasing a potent application in medicinal chemistry with preserved optical purity (Wen-Bo Liu et al., 2009).

Sulfone-bearing Quaternary Stereocenters

A catalytic asymmetric addition to cyclic N-acyl-iminium is detailed, highlighting a metal-free method to access sulfone and fluorine incorporating contiguous quaternary stereocenters. This process is significant for producing biorelevant isoindolinones, underlining the compound's utility in creating complex molecular architectures (V. Bhosale et al., 2022).

Photo-induced Synthesis

A photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine is reported for generating (2-oxoindolin-3-yl)methanesulfonohydrazides. This method emphasizes the ease of incorporating the sulfonyl group under mild conditions, showcasing the versatility in synthesizing heterocyclic compounds (Kaida Zhou et al., 2016).

Structural Study of Derivatives

A structural analysis of nimesulidetriazole derivatives, including methanesulfonamide variations, illustrates the effect of substitution on supramolecular assembly. This research aids in understanding the molecular interactions and crystal packing, which are crucial for designing compounds with desired physical and chemical properties (Tanusri Dey et al., 2015).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-6-5-14(8-12(15)9-16(19)20)18-23(21,22)10-11-3-2-4-13(17)7-11/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIKAMHAKJLQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)

![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide](/img/structure/B2970427.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)